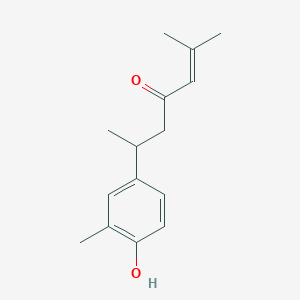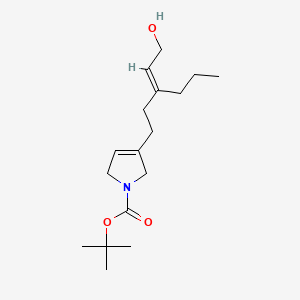![molecular formula C7H14ClNO2 B12305800 rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)
rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis is a chemical compound with the molecular formula C7H13NO2·HCl. It is a hydrochloride salt form of 2-[(1R,3S)-3-aminocyclopentyl]acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis typically involves the following steps:
Cyclopentylation: The starting material, cyclopentene, undergoes a cyclopentylation reaction to form a cyclopentyl derivative.
Amination: The cyclopentyl derivative is then subjected to an amination reaction to introduce the amino group at the desired position.
Acetylation: The aminocyclopentyl compound is acetylated to form the acetic acid derivative.
Hydrochloride Formation: Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride: Similar structure but different stereochemistry.
2-[(1S,3R)-3-aminocyclopentyl]acetic acid hydrochloride: Another stereoisomer with distinct properties.
Uniqueness
rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis is unique due to its specific stereochemistry, which can influence its reactivity, interactions, and applications. The cis configuration may impart distinct biological and chemical properties compared to its trans counterparts .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-(3-aminocyclopentyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
InChI Key |
ZYODZIQGSWUCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3,4,5,6-Pentafluorophenyl) 2-[[2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate](/img/structure/B12305717.png)

![rac-(5R,7S)-2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile, cis](/img/structure/B12305726.png)
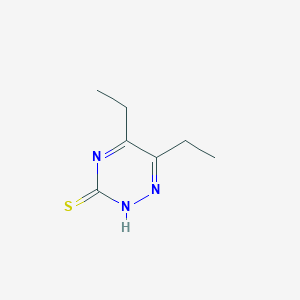
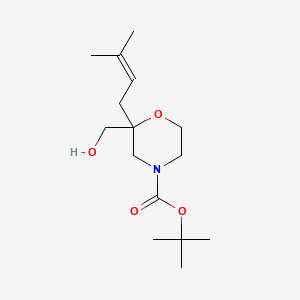

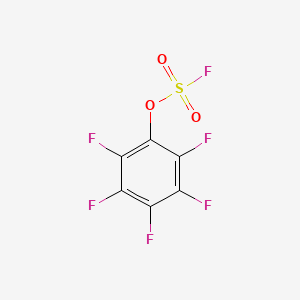


![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)
![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)
![rac-ethyl (3aR,8aS)-decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12305792.png)
